1-[[2-[(2-Aminophenyl)amino]-5-methyl-3-thienyl]carbonyl]-4-methyl-piperazine 1-[[2-[(2-Aminophenyl)amino]-5-methyl-3-thienyl]carbonyl]-4-methyl-piperazine
Brand Name: Vulcanchem
CAS No.: 138564-61-1
VCID: VC0031971
InChI: InChI=1S/C17H22N4OS/c1-12-11-13(17(22)21-9-7-20(2)8-10-21)16(23-12)19-15-6-4-3-5-14(15)18/h3-6,11,19H,7-10,18H2,1-2H3
SMILES: CC1=CC(=C(S1)NC2=CC=CC=C2N)C(=O)N3CCN(CC3)C
Molecular Formula: C17H22N4OS
Molecular Weight: 330.4 g/mol

1-[[2-[(2-Aminophenyl)amino]-5-methyl-3-thienyl]carbonyl]-4-methyl-piperazine

CAS No.: 138564-61-1

Reference Standards

VCID: VC0031971

Molecular Formula: C17H22N4OS

Molecular Weight: 330.4 g/mol

1-[[2-[(2-Aminophenyl)amino]-5-methyl-3-thienyl]carbonyl]-4-methyl-piperazine - 138564-61-1

CAS No. 138564-61-1
Product Name 1-[[2-[(2-Aminophenyl)amino]-5-methyl-3-thienyl]carbonyl]-4-methyl-piperazine
Molecular Formula C17H22N4OS
Molecular Weight 330.4 g/mol
IUPAC Name [2-(2-aminoanilino)-5-methylthiophen-3-yl]-(4-methylpiperazin-1-yl)methanone
Standard InChI InChI=1S/C17H22N4OS/c1-12-11-13(17(22)21-9-7-20(2)8-10-21)16(23-12)19-15-6-4-3-5-14(15)18/h3-6,11,19H,7-10,18H2,1-2H3
Standard InChIKey NVVVXCDSGMPBCB-UHFFFAOYSA-N
SMILES CC1=CC(=C(S1)NC2=CC=CC=C2N)C(=O)N3CCN(CC3)C
Canonical SMILES CC1=CC(=C(S1)NC2=CC=CC=C2N)C(=O)N3CCN(CC3)C
Synonyms [2-[(2-Aminophenyl)amino]-5-methyl-3-thienyl](4-methyl-1-piperazinyl)methanone
PubChem Compound 19592006
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator